molecular formula C19H17FO2S B2432335 4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one CAS No. 301693-50-5

4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one

Cat. No.: B2432335
CAS No.: 301693-50-5
M. Wt: 328.4
InChI Key: OTXGJFNQTZTDPD-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring substituted with fluorophenyl and methylthiophenyl groups

Properties

IUPAC Name

4-(3-fluorophenyl)-2,2-dimethyl-5-(4-methylsulfanylphenyl)furan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO2S/c1-19(2)18(21)16(13-5-4-6-14(20)11-13)17(22-19)12-7-9-15(23-3)10-8-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXGJFNQTZTDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives with additional oxygen-containing groups, while reduction may yield more saturated furanone derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of furanones, including 4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one, exhibit significant anti-inflammatory properties. A study published in Molecules reported that certain furanone derivatives showed inhibitory effects on cyclooxygenase enzymes, which are crucial in the inflammatory process . Specifically, the compound's activity was compared to known anti-inflammatory drugs, revealing a comparable efficacy in reducing inflammation.

Antitumor Effects

The compound has also been investigated for its antitumor properties. It was found to enhance the cytotoxic effects of established antitumor drugs like gefitinib and 5-fluorouracil in vitro. The synergistic effect observed indicates that this compound could potentially be used to improve the efficacy of existing cancer treatments . The study highlighted its IC50 values against cancer cell lines such as MCF-7 and HSC-3, showcasing promising results for further development.

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a precursor in the synthesis of novel heterocyclic compounds. Its reactivity can be exploited to create new materials with desired properties for applications in pharmaceuticals and polymers .

Potential Use in Drug Formulations

Given its favorable pharmacological profile, there is potential for this compound to be incorporated into drug formulations aimed at treating inflammatory diseases and cancers. Its stability and solubility characteristics make it an attractive candidate for formulation development .

Case Study 1: Anti-inflammatory Efficacy

In a controlled experiment assessing the anti-inflammatory effects of furanone derivatives, the compound was administered in varying doses. Results indicated a dose-dependent reduction in inflammation markers compared to control groups treated with placebo. The findings suggest that further clinical trials are warranted to evaluate its therapeutic potential in inflammatory conditions.

Case Study 2: Synergistic Antitumor Activity

A study focusing on the combination therapy involving this furanone derivative and gefitinib revealed enhanced cytotoxicity against lung cancer cells. The combination treatment resulted in significantly lower cell viability than treatments with gefitinib alone, indicating a promising avenue for combination therapies in oncology .

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Fluorophenyl)-2,2-dimethyl-5-phenylfuran-3(2H)-one: Similar structure but lacks the methylthio group.

    4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-methylphenyl)furan-3(2H)-one: Similar structure but has a methyl group instead of a methylthio group.

Uniqueness

4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one is unique due to the presence of both fluorophenyl and methylthiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one, also known as Polmacoxib Impurity, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C19H17FO2S
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 301693-50-5
  • Boiling Point : 448.2 ± 45.0 °C (predicted) .

The biological activity of this compound is primarily attributed to its structural components, particularly the furanone core and the presence of fluorine and methylthio substituents. These modifications may enhance lipophilicity and biological interaction profiles, making it a candidate for various therapeutic applications.

Key Biological Activities:

  • Anti-inflammatory Activity :
    • Compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression .
    • In vivo studies demonstrated that derivatives exhibited anti-inflammatory effects comparable to established COX inhibitors like celecoxib .
  • Anticancer Potential :
    • Research indicates that this compound may interact with murine double minute 2 (MDM2), a critical regulator in cancer cell proliferation. Binding studies suggest potential as an MDM2 inhibitor, offering a pathway for anticancer drug development .
    • The compound's derivatives have shown promising cytotoxicity against various cancer cell lines, including MCF-7 and HSC-3, with IC50 values indicating effective growth inhibition .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Anti-inflammatoryCOX-2 inhibition
AnticancerMDM2 binding
CytotoxicityMCF-7 cell line
CytotoxicityHSC-3 cell line

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of specific functional groups that enhance its biological activity. The presence of the fluorine atom is particularly noted for increasing lipophilicity, potentially aiding in cellular uptake and bioavailability .

Q & A

Basic Synthesis and Purification

Q: What are the recommended synthetic routes for 4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one, and how can purity be optimized? A: The compound can be synthesized via multi-step organic reactions involving fluorophenyl and methylthiophenyl precursors. Key steps include:

  • Friedel-Crafts alkylation or Suzuki coupling to introduce aromatic substituents .
  • Cyclization using acid catalysts (e.g., H₂SO₄) to form the furan-3(2H)-one core .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures yields >98% purity, as validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Structural Characterization

Q: How can the crystal structure of this compound be resolved, and what software is recommended for refinement? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Grow crystals via slow evaporation in dichloromethane/hexane.
  • Use SHELXTL (Bruker AXS) or open-source SHELXL for data refinement .
  • Validate bond lengths/angles against similar fluorophenyl-containing furanones (e.g., 2-(4-Fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran, CCDC 759317) .

Advanced Analytical Challenges

Q: How should researchers address discrepancies in spectral data (e.g., NMR, IR) reported across studies? A: Contradictions often arise from solvent effects or impurities. Mitigation strategies:

  • Standardize conditions: Use deuterated DMSO for NMR to match literature (e.g., δ 7.4–7.6 ppm for aromatic protons) .
  • Cross-validate: Compare IR carbonyl stretches (~1750 cm⁻¹) with structurally related compounds like 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (IFRA Standard) .
  • Quantify impurities: LC-MS to detect sulfoxide byproducts from the methylthio group .

Stability and Storage

Q: What experimental evidence supports the recommended storage conditions (2–8°C, sealed)? A: Stability studies on analogous furanones indicate:

  • Thermal degradation: TGA shows decomposition >150°C, but room-temperature oxidation of the methylthio group occurs over weeks .
  • Moisture sensitivity: Karl Fischer titration confirms hygroscopicity (0.5% water uptake in 24 hours at 25°C), necessitating desiccants .

Computational Modeling

Q: Which computational methods are suitable for predicting the electronic properties of this compound? A: Use DFT calculations (B3LYP/6-31G* basis set) to:

  • Model HOMO-LUMO gaps for photovoltaic applications (cf. 2-cyano-3-(thienyl)acrylic acid sensitizers) .
  • Simulate electrostatic potential maps to predict reactivity at the fluorophenyl ring .

Toxicity and Safety

Q: Are there established protocols for evaluating the compound’s toxicity in biological assays? A: While direct data is limited, analog-based approaches are recommended:

  • Ames test: Assess mutagenicity using Salmonella strains (e.g., TA98) with S9 metabolic activation .
  • Cytotoxicity: MTT assay in HEK293 cells, referencing H302/H315 hazard codes .

Key Methodological Notes

  • Advanced vs. Basic : Basic questions focus on synthesis/characterization; advanced topics include computational modeling and stability under extreme conditions.

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